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Compound of Interest

Compound Name: Baumycin C1

Cat. No.: B1284055 Get Quote

For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical structure of

Baumycin C1, an antitumor antibiotic belonging to the anthracycline class of compounds.

Designed for researchers, scientists, and professionals in drug development, this guide details

the molecular framework, spectroscopic data, and relevant biological pathways associated with

this potent molecule.

Core Chemical Structure and Properties
Baumycin C1 is a glycosidic anthracycline, a class of compounds known for their therapeutic

efficacy in oncology. Its structure is characterized by a tetracyclic aglycone, chromophore

moiety, linked to a daunosamine sugar derivative.

The molecular formula of Baumycin C1 is C28H29NO11, with a molecular weight of 555.53

g/mol .[1] The systematic IUPAC name for Baumycin C1 is N-[(2R,3R,4S,6R)-6-[[(1R,3R)-3-

acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-

methyl-tetrahydropyran-4-yl]formamide.[2]

Table 1: Physicochemical Properties of Baumycin C1
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Property Value Source

Molecular Formula C28H29NO11 [1]

Molecular Weight 555.53 g/mol [1]

IUPAC Name

N-[(2R,3R,4S,6R)-6-

[[(1R,3R)-3-acetyl-3,5,12-

trihydroxy-10-methoxy-6,11-

dioxo-2,4-dihydro-1H-tetracen-

1-yl]oxy]-3-hydroxy-2-methyl-

tetrahydropyran-4-

yl]formamide

[2]

CAS Number 63084-42-4

Structural Elucidation: A Spectroscopic Approach
The definitive structure of Baumycin C1 was elucidated through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS). These methods provide detailed insights into the connectivity and

spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific, publicly available peak list for the ¹H and ¹³C NMR spectra of Baumycin C1 is

not readily found in the reviewed literature, the foundational work by Takahashi et al. in 1977

utilized Magnetic Resonance Spectroscopy to determine the structures of Baumycin C1 and

its analogues.[3] The expected chemical shifts can be inferred from the known spectra of the

closely related and well-characterized anthracycline, Daunorubicin.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of Baumycin
C1 (based on Daunorubicin data)
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Atom/Group
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Aglycone Aromatic Protons 7.0 - 8.0 110 - 140

Aglycone Aliphatic Protons 1.5 - 5.0 20 - 80

Daunosamine Anomeric

Proton
~5.5 ~100

Daunosamine Methyl Group ~1.2 ~17

Acetyl Group Protons ~2.4 ~30 (CH3), ~210 (C=O)

Methoxy Group Protons ~4.0 ~57

Formyl Proton ~8.0 ~163

Note: These are predicted values and should be confirmed with experimental data for

Baumycin C1.

Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of

Baumycin C1, which aids in confirming its structure. Electrospray Ionization (ESI) is a common

technique for the analysis of anthracyclines. The fragmentation of Baumycin C1 is expected to

involve the cleavage of the glycosidic bond, separating the aglycone from the daunosamine

sugar moiety.

Table 3: Expected Key Mass Spectrometry Fragments for Baumycin C1

Fragment Description Expected m/z

[M+H]⁺ Protonated molecule 556.18

[Aglycone+H]⁺ Protonated aglycone moiety 399.10

[Sugar]⁺
Daunosamine derivative

moiety
158.08
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Experimental Protocols
The isolation and structural characterization of Baumycin C1 involve a series of well-

established laboratory procedures.

Isolation and Purification of Baumycin C1
A general protocol for the isolation of baumycins from Streptomyces culture is as follows:

Fermentation: Culturing of a Baumycin C1-producing Streptomyces strain in a suitable

nutrient medium.

Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate or

chloroform to partition the anthracyclines.

Chromatography:

Silica Gel Column Chromatography: Initial separation of the crude extract to fractionate

compounds based on polarity.

High-Performance Liquid Chromatography (HPLC): Further purification of the baumycin-

containing fractions using a reversed-phase column (e.g., C18) with a suitable mobile

phase gradient (e.g., acetonitrile/water with a small percentage of formic acid).

Crystallization: Crystallization of the purified Baumycin C1 from an appropriate solvent

system to obtain a pure sample for analysis.
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Isolation Protocol

Streptomyces Fermentation Solvent Extraction
Culture Broth

Silica Gel Chromatography
Crude Extract

Reversed-Phase HPLC
Enriched Fraction

Crystallization
Pure Baumycin C1

Glucose-1-Phosphate

TDP-D-Glucose

dnmL/rmbA

TDP-4-keto-6-deoxy-D-Glucose

dnmU/rmbC

TDP-L-Daunosamine

Series of enzymatic steps

Glycosyltransferase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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